![molecular formula C13H13NO2S2 B163057 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid CAS No. 132483-58-0](/img/structure/B163057.png)
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid, also known as TMTPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. TMTPA has been studied for its potential use in treating various inflammatory diseases, such as arthritis and cancer.
Mecanismo De Acción
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid works by selectively inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammation process. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have antioxidant and analgesic effects. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, this compound has a relatively short half-life, which can limit its effectiveness in treating chronic conditions. Additionally, this compound is not currently available for clinical use, which limits its potential applications in the laboratory.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid. One area of interest is its potential use in treating cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and that inhibiting its activity can reduce tumor growth. This compound has been shown to be effective in reducing the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. Another potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in treating inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid involves several steps, starting with the reaction of 2-aminothiazole with 3-methylthiophene-2-carboxylic acid to form 2-[4-(thiazol-2-yl)-3-methylthiophenyl]acetic acid. This intermediate is then converted to this compound through a process of esterification and hydrolysis.
Aplicaciones Científicas De Investigación
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential use in treating various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent inhibitor of COX-2 with an IC50 value of 0.21 μM. This makes it more effective than other NSAIDs such as celecoxib and rofecoxib.
Propiedades
Número CAS |
132483-58-0 |
|---|---|
Fórmula molecular |
C13H13NO2S2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[3-methylsulfanyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S2/c1-8(13(15)16)9-3-4-10(11(7-9)17-2)12-14-5-6-18-12/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
AMNKEYMTUROIDY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



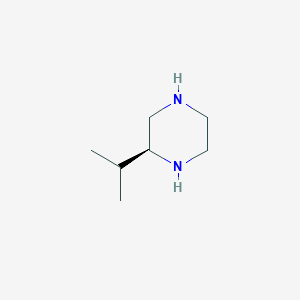
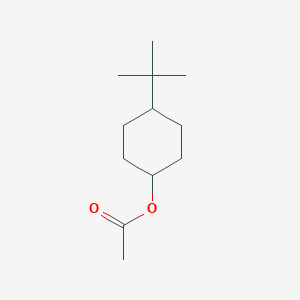
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

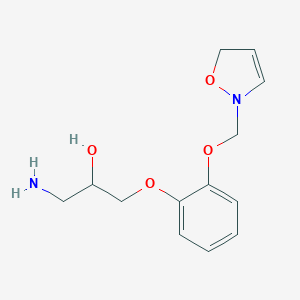
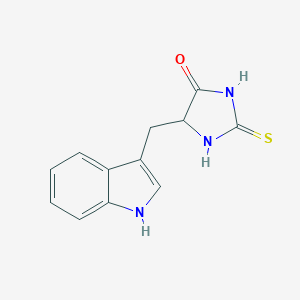
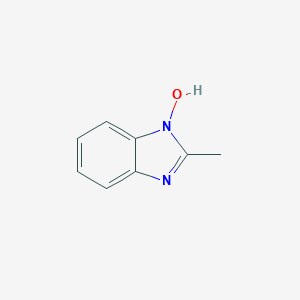

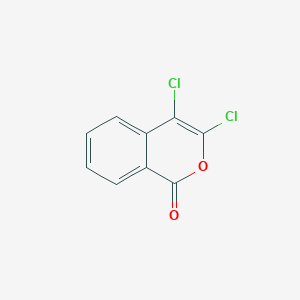
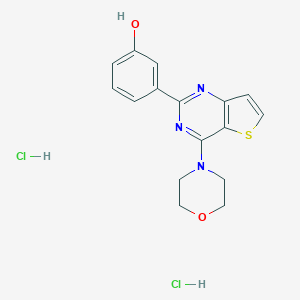
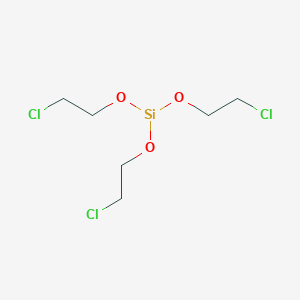

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)